molecular formula C14H13N3S B2709036 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine CAS No. 339112-83-3

3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine

Cat. No.: B2709036
CAS No.: 339112-83-3
M. Wt: 255.34
InChI Key: HTPGHMDKMWXALJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is a heterocyclic compound that features a benzothiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine typically involves the condensation of 2-aminobenzothiazole with N,N-dimethyl-2-chloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvent, K2CO3 as base.

Major Products Formed

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine.

    N,N-Dimethyl-2-chloropyridine: Another precursor used in the synthesis.

    Benzothiazole derivatives: Compounds with similar structural features and applications.

Uniqueness

This compound is unique due to the combination of the benzothiazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17(2)13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGHMDKMWXALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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